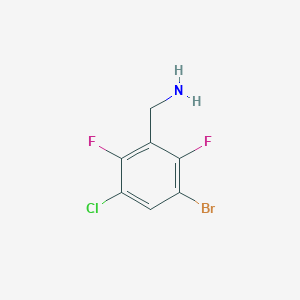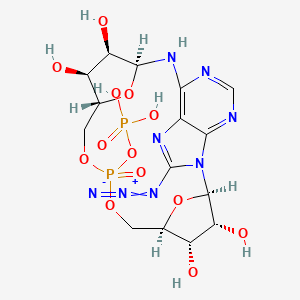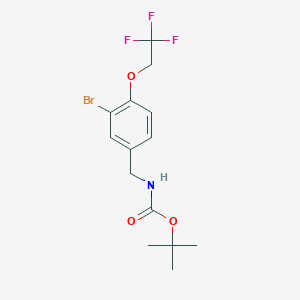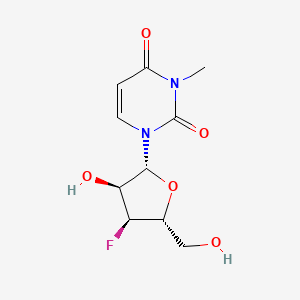
3'-Deoxy-3'-fluoro-N1-methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxy-3’-fluoro-N1-methyluridine is a purine nucleoside analog. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of 3’-Deoxy-3’-fluoro-N1-methyluridine rely on the inhibition of DNA synthesis and the induction of apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-fluoro-N1-methyluridine involves several steps, including the fluorination of uridine derivatives. The reaction conditions typically require the use of fluorinating agents and specific catalysts to achieve the desired fluorination at the 3’ position. The process may also involve protecting group strategies to ensure selective reactions at the desired sites .
Industrial Production Methods
Industrial production methods for 3’-Deoxy-3’-fluoro-N1-methyluridine are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3’-Deoxy-3’-fluoro-N1-methyluridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl and amino groups
Common Reagents and Conditions
Common reagents used in the reactions of 3’-Deoxy-3’-fluoro-N1-methyluridine include:
Fluorinating Agents: Such as diethylaminosulfur trifluoride (DAST) for introducing the fluorine atom.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions
Major Products Formed
The major products formed from the reactions of 3’-Deoxy-3’-fluoro-N1-methyluridine depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the molecule .
Applications De Recherche Scientifique
3’-Deoxy-3’-fluoro-N1-methyluridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly DNA synthesis and repair.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of lymphoid malignancies.
Industry: Utilized in the development of antiviral drugs and other therapeutic agents
Mécanisme D'action
The mechanism of action of 3’-Deoxy-3’-fluoro-N1-methyluridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The compound targets specific enzymes involved in DNA replication, leading to the disruption of cellular processes and ultimately cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Deoxy-3’-fluorothymidine: Another fluorinated nucleoside analog with similar anticancer properties.
3’-Deoxy-3’-fluorocytidine: A compound with similar mechanisms of action but different target specificities.
Uniqueness
3’-Deoxy-3’-fluoro-N1-methyluridine is unique due to its specific fluorination at the 3’ position and its ability to selectively target indolent lymphoid malignancies. This specificity makes it a valuable compound in the development of targeted anticancer therapies .
Propriétés
Formule moléculaire |
C10H13FN2O5 |
|---|---|
Poids moléculaire |
260.22 g/mol |
Nom IUPAC |
1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O5/c1-12-6(15)2-3-13(10(12)17)9-8(16)7(11)5(4-14)18-9/h2-3,5,7-9,14,16H,4H2,1H3/t5-,7-,8-,9-/m1/s1 |
Clé InChI |
UJVKBYHYGZWCEF-ZOQUXTDFSA-N |
SMILES isomérique |
CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O |
SMILES canonique |
CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13716750.png)
![7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B13716765.png)
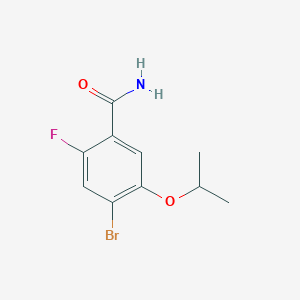
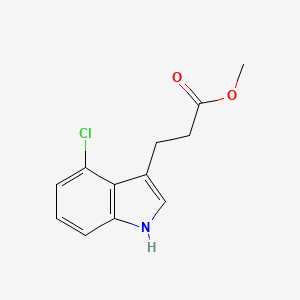
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13716773.png)
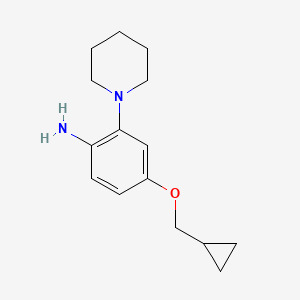
![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13716789.png)
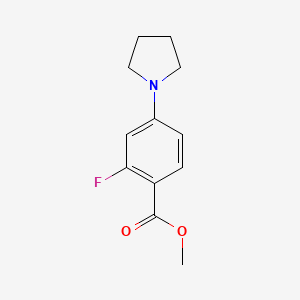

![10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine](/img/structure/B13716810.png)
